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Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally
administered, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor
(TKI.[1][2][3] It has demonstrated significant promise in the treatment of non-small cell lung
cancer (NSCLC), particularly in patients who have developed resistance to first-generation
EGFR TKis due to the T790M mutation.[4][5] This technical guide provides a comprehensive
overview of the pharmacokinetics and pharmacodynamics of Avitinib maleate, consolidating
available data into a structured format to facilitate research and development efforts.

Pharmacodynamics: Targeting the Molecular Drivers
of Cancer

Avitinib's primary mechanism of action is the selective and irreversible inhibition of mutant
forms of EGFR.[5] This targeted approach allows for potent suppression of tumor growth while
minimizing off-target effects associated with earlier generation TKIs.

Mechanism of Action

Avitinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of
EGFR, leading to irreversible inhibition of its kinase activity.[6] This action is particularly
effective against EGFR harboring activating mutations (such as L858R and exon 19 deletions)
as well as the T790M resistance mutation.[4] By blocking EGFR signaling, Avitinib effectively
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inhibits downstream pathways crucial for cancer cell proliferation and survival, including the Akt
and ERK1/2 pathways.[1][7]

Beyond EGFR, Avitinib has also been identified as an inhibitor of Bruton's tyrosine kinase
(BTK), suggesting potential therapeutic applications in B-cell malignancies.[1][8] This dual
activity may also contribute to its immunomodulatory effects by inhibiting the production and

release of pro-inflammatory cytokines.[8]
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Figure 1: Avitinib's dual mechanism of action on EGFR and BTK pathways.

In Vitro Potency

Biochemical and cellular assays have consistently demonstrated Avitinib's high potency and
selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is a key factor in its
favorable safety profile, as it reduces the incidence of adverse effects commonly associated
with non-selective EGFR inhibitors, such as skin rash and diarrhea.[5]
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Target ICs0 (NM) Cell Line ICs0 (NM)
NCI-H1975

EGFR L858R 0.18[1][7][9] 7.3[1][7][10]
(L858R/T790M)

EGFR T790M 0.18[1][7][9] NIH/3T3_TC32T8 2.8[1][7][10]

Wild-Type EGFR 7.68[1][2][71[9] A431 (WT EGFR)

Table 1: In Vitro Potency of Avitinib Maleate.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Avitinib maleate has been characterized in both preclinical and
clinical studies, providing essential information on its absorption, distribution, metabolism, and
excretion.

Absorption and Distribution

Following oral administration, Avitinib is absorbed with a time to maximum plasma
concentration (Tmax) of 1 to 2 hours.[2] Preclinical studies in xenograft models have shown
that Avitinib is rapidly distributed into tissues.[2] However, its concentration in the cerebrospinal
fluid (CSF) is low, indicating weak penetrability of the blood-brain barrier (BBB), with a reported
penetration rate of 0.046%-0.146%.[2][11] Despite this, Avitinib has shown good control of
brain metastases in some patients.[2][11]

Metabolism

Avitinib is metabolized in the liver, and studies suggest that it may be a substrate of CYP
enzymes.[12] This indicates a potential for drug-drug interactions with inhibitors or inducers of
these enzymes. In vitro studies have shown that Avitinib can inhibit the metabolism of other
drugs, such as osimertinib, which is a substrate of CYP3A4/5.[12]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Avitinib from preclinical
and clinical studies.
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Parameter Value Species/Model Dose

. - 12.5, 50, 200 mg/kg
Bioavailability 15.9-41.4% Rat

(oral)[2]
12.5, 50, 200 mg/kg
Tmax 1- 2 hours Rat
(oral)[2]
t¥2 (Elimination Half- Mouse (NCI-H1975 10 mg/kg
] 1.73 hours )
life) xenograft) (intravenous)|[2]
Mouse (NCI-H1975 10 mg/kg
Total Body Clearance 5.91 L/h/kg _
xenograft) (intravenous)[2]
o Mouse (NCI-H1975 10 mg/kg
Volume of Distribution  14.76 L/kg )
xenograft) (intravenous)[2]

Table 2: Preclinical Pharmacokinetic Parameters of Avitinib.

A first-in-human Phase | clinical trial provided valuable pharmacokinetic data in patients with
NSCLC. Based on this data, a twice-daily administration was recommended, with 300 mg twice
daily suggested as the recommended Phase Il dose.[13]

Clinical Efficacy and Safety

Clinical trials have demonstrated that Avitinib has a well-tolerated safety profile and promising
antitumor activity in NSCLC patients with acquired resistance to first-generation EGFR TKiIs.
[13]

Common treatment-emergent adverse events include diarrhea, skin rash, and increased
alanine transaminase levels.[13] Most of these events are mild and reversible.[11]

In a Phase | study, the overall response rate was 36.5% across all evaluated doses.[13] In
patients receiving daily doses of 350 mg or higher, the overall response rate was 50.0%, with a
median progression-free survival ranging from 14.0 to 35.6 weeks.[13]

Resistance Mechanisms
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As with other targeted therapies, acquired resistance to Avitinib can develop. Interestingly, the
EGFR C797S mutation, a common resistance mechanism to the third-generation inhibitor
osimertinib, was not detected in patients who developed resistance to Avitinib in one study.[13]
Instead, other mechanisms such as BRAF V600E mutation, ROS1 fusion, and amplification of
MET and ERBB2 were identified.[13]

Avitinib Treatment

Acquired Resistance

[ MET Amplification J

Y

[ BRAF V600E Mutation J [ ROS1 Fusion

1
1 EGFR C797S Mutation
: (Not Detected)

___________________

ERBB2 Amplification J

Click to download full resolution via product page

Figure 2: Observed mechanisms of acquired resistance to Avitinib.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research
findings. Below are generalized methodologies for key experiments cited in the evaluation of
Avitinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of Avitinib against
various EGFR mutants and wild-type EGFR.

Methodology:

e Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant
forms) and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase assay
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buffer.

Compound Dilution: Avitinib maleate is serially diluted in DMSO to create a range of
concentrations.

Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme,
substrate, and inhibitor. The reaction is typically incubated at room temperature for a
specified period (e.g., 60 minutes).

Detection: The amount of phosphorylated substrate is quantified using a suitable detection
method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based
method with a phospho-specific antibody.

Data Analysis: The luminescence or absorbance signal is plotted against the logarithm of the
inhibitor concentration. The ICso value is determined by fitting the data to a four-parameter
logistic equation.
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Figure 3: Workflow for an in vitro kinase inhibition assay.
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Cellular Phosphorylation Assay

Objective: To assess the inhibitory effect of Avitinib on EGFR phosphorylation and downstream
signaling in cancer cell lines.

Methodology:

e Cell Culture: Human cancer cell lines expressing relevant EGFR mutations (e.g., NCI-
H1975) or wild-type EGFR (e.g., A431) are cultured to sub-confluency.

e Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal
levels of receptor phosphorylation.

e Drug Treatment: Cells are treated with varying concentrations of Avitinib maleate for a
specified duration (e.g., 2 hours).

e Ligand Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.
e Cell Lysis: Cells are lysed, and protein concentrations are determined.

o Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE,
transferred to a membrane, and probed with primary antibodies specific for phosphorylated
EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2
(p-ERK1/2), and total ERK1/2. A loading control (e.g., GAPDH or (-actin) is also used.

o Detection and Quantification: Blots are incubated with secondary antibodies and visualized
using a chemiluminescence detection system. Band intensities are quantified using
densitometry software.

This in-depth guide provides a solid foundation for understanding the pharmacokinetic and
pharmacodynamic properties of Avitinib maleate. The compiled data and methodologies are
intended to support further research and development of this promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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